molecular formula C19H20F3N3O3S B2489264 N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1396783-63-3

N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2489264
CAS No.: 1396783-63-3
M. Wt: 427.44
InChI Key: WSFDNYRKGWYHOL-UHFFFAOYSA-N
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Description

N-((1-Isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a piperidine ring substituted with an isonicotinoyl group at the 1-position and a benzenesulfonamide moiety bearing a trifluoromethyl group at the 4-position. Its design leverages the sulfonamide scaffold’s versatility, commonly exploited for hydrogen bonding and target interaction .

Properties

IUPAC Name

N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3S/c20-19(21,22)16-1-3-17(4-2-16)29(27,28)24-13-14-7-11-25(12-8-14)18(26)15-5-9-23-10-6-15/h1-6,9-10,14,24H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFDNYRKGWYHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Sulfonamide Coupling Methodology

This two-step synthesis leverages commercially available precursors:

Step 1: Synthesis of 1-Isonicotinoylpiperidin-4-ylmethanamine
Piperidin-4-ylmethanamine (1.0 eq) reacts with isonicotinoyl chloride hydrochloride (1.2 eq) in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (3.0 eq) serves as both base and HCl scavenger:

$$
\text{C}{6}\text{H}{12}\text{N}2 + \text{C}{6}\text{H}4\text{ClNO} \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}{12}\text{H}{17}\text{N}_3\text{O} + \text{HCl}
$$

Reaction progress monitored by TLC (Rf = 0.45 in 7:3 hexane:ethyl acetate). Crude product purified via silica gel chromatography (85% yield).

Step 2: Sulfonamide Formation
The amine intermediate (1.0 eq) reacts with 4-(trifluoromethyl)benzenesulfonyl chloride (1.1 eq) in tetrahydrofuran at 0°C→RT:

$$
\text{C}{12}\text{H}{17}\text{N}3\text{O} + \text{C}7\text{H}4\text{ClF}3\text{O}2\text{S} \rightarrow \text{C}{19}\text{H}{20}\text{F}3\text{N}3\text{O}3\text{S} + \text{HCl}
$$

Diisopropylethylamine (2.5 eq) maintains basic conditions. After 12 hr stirring, aqueous workup followed by recrystallization from ethanol/water affords white crystalline product (427.4 g/mol, 78% yield).

Route B: Reductive Amination Approach

Alternative methodology from patent WO2019191684A1 employs:

Step 1: Preparation of 4-(Aminomethyl)piperidine-1-carboxylic Acid tert-Butyl Ester
4-Piperidinemethanol (1.0 eq) undergoes Gabriel synthesis with phthalimide potassium (1.5 eq) in DMF at 120°C. Subsequent Boc protection using di-tert-butyl dicarbonate (1.2 eq) yields crystalline intermediate (92% yield).

Step 2: Isonicotinoyl Group Introduction
Boc-deprotected amine reacts with isonicotinic acid (1.1 eq) via HATU-mediated coupling (1.3 eq HATU, 3.0 eq DIPEA in DMF). Reaction completes in 4 hr at RT (HPLC purity >98%).

Step 3: Sulfonylation with 4-(Trifluoromethyl)Benzenesulfonyl Chloride
Final coupling under Schotten-Baumann conditions (sat. NaHCO3, THF/H2O) provides target compound in 81% yield after activated charcoal treatment and gradient chromatography.

Reaction Optimization Data

Comparative analysis of synthetic routes reveals critical parameters:

Parameter Route A Route B
Total Yield 66% 72%
Purity (HPLC) 99.1% 99.6%
Reaction Steps 2 3
Chromatography Required
Scalability >100 g >500 g

Route B demonstrates superior scalability despite additional synthetic step, attributed to crystalline intermediates minimizing purification needs.

Characterization and Analytical Data

4.1. Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.76 (d, J=4.8 Hz, 2H, pyridine-H), 7.92 (d, J=8.0 Hz, 2H, Ar-H), 7.78 (d, J=8.4 Hz, 2H, Ar-H), 4.32 (m, 1H, piperidine-H), 3.61 (s, 2H, CH2N), 2.88 (t, J=12.0 Hz, 2H, piperidine-H), 2.12 (m, 2H, piperidine-H), 1.75-1.62 (m, 3H, piperidine-H).

4.2. Chromatographic Purity
HPLC (C18, 70:30 MeCN:H2O + 0.1% TFA): tR = 6.78 min, single peak at 254 nm. MS (ESI+): m/z 428.4 [M+H]+ (calc. 427.4).

Industrial-Scale Considerations

Patents disclose critical modifications for kilogram-scale production:

  • Solvent System : Replace DCM with MEK/water biphasic system to facilitate product isolation.
  • Catalyst Loading : Reduce HATU from 1.3 eq to 0.8 eq via slow reagent addition over 8 hr.
  • Crystallization Protocol : Use anti-solvent (n-heptane) gradient cooling from 60°C→-10°C to enhance crystal habit.

Chemical Reactions Analysis

Types of Reactions

N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations indicate that it exhibits significant cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) protocols were employed to assess its efficacy against a panel of approximately sixty human tumor cell lines. The compound demonstrated mean growth inhibition (GI50_{50}) values indicating its potential as a lead compound for further development in cancer therapeutics .

Case Study: Antitumor Activity

A study reported that N-((1-Isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide showed promising results in inhibiting the growth of breast and colon cancer cells, with an average cell growth inhibition rate exceeding 50% at certain concentrations. This suggests its potential for further investigation as an anticancer drug .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests against various bacterial strains showed that it possesses significant antibacterial properties, making it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Mycobacterium tuberculosis6.25 µg/mL

These results indicate that the compound may be effective against resistant strains of bacteria, including those responsible for tuberculosis .

Antitubercular Activity

In addition to its antimicrobial properties, this compound has shown activity against Mycobacterium tuberculosis. Studies have demonstrated that it can inhibit the growth of this pathogen at low concentrations, suggesting its potential as a therapeutic agent in treating tuberculosis.

Case Study: In Vivo Evaluation

In vivo studies conducted on murine models indicated that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. The compound was effective in reducing the colony-forming units (CFUs) of M. tuberculosis in lung tissues, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Herbicidal Activity

Compound 13k (2-chloro-4-fluoro-N-(1-isonicotinoylpiperidin-4-yl)-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzenesulfonamide) shares the isonicotinoylpiperidinylmethyl group but incorporates additional chloro, fluoro, and dihydropyrimidinone substituents. These modifications enhance herbicidal activity, likely due to increased electrophilicity and steric bulk, which improve target (e.g., acetolactate synthase) binding . In contrast, the absence of the dihydropyrimidinone ring in the target compound may reduce herbicidal potency but improve metabolic stability.

Sulfonamides with Heterocyclic Moieties

Example 57 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide) features a pyrazolopyrimidinyl-chromene system and cyclopropyl group. The amino-pyrazolopyrimidine core enhances kinase inhibition (e.g., JAK2/STAT pathways), while the cyclopropyl substituent improves membrane permeability. Comparatively, the target compound’s isonicotinoyl group may favor interactions with nicotinic acetylcholine receptors or bacterial enzymes, suggesting divergent therapeutic targets .

Sulfonamides with Thiazolyl and Thioxopyrimidinyl Groups

4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide incorporates a thiazole ring, which enhances antibacterial activity via dihydropteroate synthase inhibition. The thioxopyrimidinyl group increases acidity (pKa ~5–6), improving solubility at physiological pH. The target compound’s trifluoromethyl group, being strongly electron-withdrawing, likely reduces basicity compared to thiazolyl derivatives, altering pharmacokinetic profiles .

Perfluorinated Benzenesulfonamides

Perfluorinated analogues (e.g., [52026-59-2], [93819-97-7]) exhibit extreme hydrophobicity and environmental persistence due to pentafluoroethyl and tris(trifluoromethyl) chains. While the target compound’s single trifluoromethyl group offers moderate lipophilicity (logP ~3–4), it avoids the bioaccumulation risks associated with highly fluorinated chains, making it more suitable for therapeutic use .

Substituted Piperidine Derivatives

4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide substitutes the isonicotinoyl group with a methylpiperidine and cyclopentylamino moiety. The cyclopentyl group enhances CNS penetration, whereas the isonicotinoyl group in the target compound may limit blood-brain barrier crossing due to its polar pyridine ring. This structural difference highlights tunability for central vs. peripheral targets .

Data Table: Key Structural and Functional Comparisons

Compound Name / ID Key Substituents Biological Activity logP (Predicted) Notable Properties
Target Compound Isonicotinoylpiperidinylmethyl, CF₃ Potential herbicidal/therapeutic ~3.5 Moderate lipophilicity, metabolic stability
13k CF₃, Cl, F, dihydropyrimidinone Herbicidal ~4.2 High electrophilicity, target binding
Example 57 Pyrazolopyrimidinyl-chromene, cyclopropyl Kinase inhibition ~2.8 High membrane permeability
[52026-59-2] Pentafluoroethyl, tris(trifluoromethyl) Environmental contaminant ~6.5 Extreme persistence, bioaccumulation
4-((Cyclopentylamino)methyl)-N-(1-methylpiperidin-4-yl)benzenesulfonamide Cyclopentylamino, methylpiperidine CNS-targeted ~2.3 Enhanced BBB penetration

Research Findings and Implications

  • Activity vs. Stability : The target compound’s simpler structure compared to 13k may reduce herbicidal efficacy but improve pharmacokinetic profiles for drug development .
  • Fluorination Impact : While perfluorinated analogues () are environmentally hazardous, the single CF₃ group balances lipophilicity and safety .
  • Heterocyclic Diversity : Pyrazolopyrimidine (Example 57) and thiazole () derivatives highlight the sulfonamide scaffold’s adaptability across therapeutic areas .

Biological Activity

N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide, also known as N1-IMPO, is a small molecule that has garnered attention for its potential biological activities, particularly as a modulator of bromodomain and extraterminal (BET) proteins. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C21H21F3N4O3
  • Molecular Weight : 434.4 g/mol
  • CAS Number : 1448075-25-9

N1-IMPO functions primarily as a competitive inhibitor of BET proteins, which are involved in various cellular processes such as transcription regulation, cell cycle control, and DNA repair. By binding to the bromodomain of these proteins, N1-IMPO disrupts their interaction with acetylated chromatin, thereby inhibiting gene transcription related to several diseases, including cancer .

1. Anticancer Potential

Research indicates that N1-IMPO exhibits significant anticancer properties. It has been shown to modulate pathways associated with tumor growth and proliferation by inhibiting critical signaling cascades involved in cancer progression. For instance, studies have demonstrated that N1-IMPO can induce apoptosis in cancer cell lines by disrupting the function of BET proteins .

2. Selectivity and Efficacy

In vitro studies have reported the compound's selectivity against various kinases, particularly c-KIT, which is a validated target for gastrointestinal stromal tumors (GISTs). N1-IMPO displayed potent inhibitory effects on c-KIT activity with a GI50 value of approximately 0.021 μM against GIST cell lines . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Research Findings

StudyFindings
N1-IMPO binds competitively to BET proteins, inhibiting gene transcription and affecting cellular processes.
Demonstrated potent inhibition of c-KIT kinase activity in GISTs with low GI50 values indicating high efficacy.
Induced apoptosis in cancer cell lines via modulation of BET protein functions.

Case Study 1: Inhibition of c-KIT in GISTs

A study investigated the effects of N1-IMPO on GIST cell lines (GIST-T1 and GIST-882). The compound not only inhibited cell proliferation but also induced apoptosis and cell cycle arrest. The results indicated a promising therapeutic potential for N1-IMPO as a selective c-KIT inhibitor .

Case Study 2: Modulation of BET Proteins

Another research effort focused on the role of N1-IMPO in modulating BET protein activity across different cancer types. The findings suggested that the compound could effectively alter gene expression profiles associated with tumor growth and resistance to therapy .

Q & A

Q. What are the key synthetic steps and optimal conditions for synthesizing N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide?

Answer: The synthesis involves multi-step organic reactions, including nucleophilic substitution and acylation. Critical steps include:

  • Step 1 : Functionalization of the piperidine ring with isonicotinoyl via acylation, requiring anhydrous conditions and catalysts like triethylamine (TEA) .
  • Step 2 : Coupling the modified piperidine to the benzenesulfonamide moiety using methylene linkers. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reaction efficiency .
  • Step 3 : Purification via recrystallization or column chromatography to achieve >95% purity .
    Optimal reaction temperatures range from 0°C (for sensitive intermediates) to reflux conditions (80–100°C) for coupling steps .

Q. How can researchers confirm the structural integrity and purity of this compound using analytical techniques?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., trifluoromethyl at δ 120–125 ppm in ¹⁹F NMR) and confirms regiochemistry of the piperidine ring .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 468.12 g/mol) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be applied to optimize the synthesis or predict biological activity?

Answer:

  • Reaction Pathway Optimization : Quantum mechanics/molecular mechanics (QM/MM) simulations identify transition states and energy barriers for key steps (e.g., acylation efficiency) .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like carbonic anhydrase IX (CA-IX), with trifluoromethyl enhancing hydrophobic interactions .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP = 3.2, indicating moderate lipophilicity) .

Q. What strategies are recommended for resolving contradictory data regarding the compound's biological targets or efficacy in different assays?

Answer:

  • Target Validation : Use orthogonal assays (e.g., surface plasmon resonance [SPR] and isothermal titration calorimetry [ITC]) to confirm binding kinetics .
  • Dose-Response Analysis : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to assess specificity. Contradictions may arise from off-target effects or assay sensitivity .
  • Structural-Activity Relationship (SAR) : Modify substituents (e.g., replacing trifluoromethyl with nitro groups) to isolate contributions to activity .

Q. What experimental design principles are critical for optimizing reaction yields and reproducibility?

Answer:

  • Factorial Design : Use Taguchi or Box-Behnken designs to screen variables (e.g., solvent polarity, catalyst loading). For example, DMF increases acylation yields by 20% compared to THF .
  • In Situ Monitoring : ReactIR or TLC tracks intermediate formation, reducing side products .
  • Scale-Up Considerations : Maintain consistent stirring rates (500–800 rpm) and inert atmospheres to prevent degradation .

Methodological Challenges and Solutions

Q. How can researchers address low solubility during biological testing?

Answer:

  • Co-Solvent Systems : Use DMSO:PBS (10:90 v/v) for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

Q. What are the best practices for validating target engagement in cellular models?

Answer:

  • Chemical Proteomics : Use photoaffinity labeling with LC-MS/MS to map binding partners in lysates .
  • CRISPR Knockout : Generate CA-IX KO cell lines to confirm on-target effects .

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